molecular formula C10H7N5S B13864127 3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13864127
M. Wt: 229.26 g/mol
InChI Key: HUIVJSIYQPWTFO-UHFFFAOYSA-N
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Description

3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both naphthyridine and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,6-naphthyridine with thiocarbonyl compounds under reflux conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,6-Naphthyridin-2-yl)benzoic acid
  • 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones

Uniqueness

3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both naphthyridine and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to similar compounds.

Properties

Molecular Formula

C10H7N5S

Molecular Weight

229.26 g/mol

IUPAC Name

3-(1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C10H7N5S/c11-10-14-9(15-16-10)8-2-1-6-5-12-4-3-7(6)13-8/h1-5H,(H2,11,14,15)

InChI Key

HUIVJSIYQPWTFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)C3=NSC(=N3)N

Origin of Product

United States

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